molecular formula C5H9NO2 B3385580 2,3-Dimethoxypropanenitrile CAS No. 64590-97-2

2,3-Dimethoxypropanenitrile

Cat. No.: B3385580
CAS No.: 64590-97-2
M. Wt: 115.13 g/mol
InChI Key: DFQDZETVYUYDGH-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropanenitrile is an organic compound with the molecular formula C5H9NO2. It is a nitrile derivative characterized by the presence of two methoxy groups attached to the second and third carbon atoms of the propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxypropanenitrile can be synthesized through the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-based catalysts . The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include primary amines or other reduced nitrogen-containing compounds.

    Substitution: Products vary depending on the nucleophile used, resulting in halogenated or aminated derivatives.

Scientific Research Applications

2,3-Dimethoxypropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxypropanenitrile
  • 2,2-Dimethoxypropanenitrile
  • 3-Methoxypropanenitrile

Uniqueness

2,3-Dimethoxypropanenitrile is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2,3-dimethoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-4-5(3-6)8-2/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQDZETVYUYDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310885
Record name 2,3-Dimethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64590-97-2
Record name 2,3-Dimethoxypropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64590-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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